molecular formula C9H8O3S B15334447 5-Ethoxybenzo[d][1,3]dioxole-2-thione

5-Ethoxybenzo[d][1,3]dioxole-2-thione

Cat. No.: B15334447
M. Wt: 196.22 g/mol
InChI Key: CUFNJEFXNDMWIJ-UHFFFAOYSA-N
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Description

5-Ethoxybenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 5-ethoxybenzo[d][1,3]dioxole with sulfurizing agents under controlled conditions. One common method involves the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to their corresponding thiones. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

5-Ethoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzo[d][1,3]dioxole-2-thione
  • 5-Chlorobenzo[d][1,3]dioxole-2-thione
  • 5-Bromobenzo[d][1,3]dioxole-2-thione

Uniqueness

5-Ethoxybenzo[d][1,3]dioxole-2-thione is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

5-ethoxy-1,3-benzodioxole-2-thione

InChI

InChI=1S/C9H8O3S/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5H,2H2,1H3

InChI Key

CUFNJEFXNDMWIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=S)O2

Origin of Product

United States

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